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A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of
strontium salts, primarily strontium ranelate, in the management of osteoporosis. This guide
provides an objective comparison for researchers, scientists, and drug development
professionals, summarizing quantitative data from key studies, detailing experimental protocols,
and visualizing the underlying molecular mechanisms.

Efficacy of Strontium Ranelate in Osteoporosis
Management

Meta-analyses of large-scale, randomized controlled trials, notably the Spinal Osteoporosis
Therapeutic Intervention (SOTI) and the Treatment of Peripheral Osteoporosis (TROPOS)
studies, have established the anti-fracture efficacy of strontium ranelate in postmenopausal
women with osteoporosis.

Reduction in Fracture Risk

Treatment with strontium ranelate has been shown to significantly reduce the risk of both
vertebral and non-vertebral fractures. A meta-analysis combining data from the SOTI and
TROPOS trials demonstrated a 41% risk reduction for new vertebral fractures over a three-year
period[1]. The same pooled analysis showed a 15% reduction in the risk of all non-vertebral
fractures[1]. Another meta-analysis reported a 31% decrease in all clinical osteoporotic
fractures (including vertebral fractures) with strontium ranelate treatment[2].
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Table 1: Meta-Analysis of Strontium Ranelate on Fracture Risk Reduction

Risk Reduction (RR 95% Confidence .
Fracture Type Key Studies
or HR) Interval

New Vertebral

41% (RR=0.59) 0.48-0.73 SOTI[1]
Fractures
All Non-Vertebral

16% (RR=0.84) 0.702 - 0.995 TROPOS[1]
Fractures
Hip Fractures (in high-
) 36% (RR=0.64) 0.412 - 0.997 TROPOS[1]
risk group*)
All Clinical

) SOTI & TROPOS
Osteoporotic 31% 20% - 39%
Pooled[2]

Fractures

*High-risk group: women aged =74 years with a femoral neck BMD T-score <-2.4 NHANES Il
equivalent.

Impact on Bone Mineral Density (BMD)

Strontium ranelate treatment leads to a progressive increase in bone mineral density at various
skeletal sites. After three years of treatment in the SOTI study, lumbar spine BMD increased by
12.7% compared to a 1.3% decrease in the placebo group[3]. In the TROPOS study, femoral
neck and total hip BMD increased by 8.2% and 9.8%, respectively, over three years[4]. It is
important to note that the high atomic number of strontium can lead to an overestimation of
BMD measurements by dual-energy X-ray absorptiometry (DXA)[5].

Table 2: Mean Percentage Change in Bone Mineral Density (BMD) with Strontium Ranelate (2
g/day ) Over 3 Years
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Mean % Change vs.

Skeletal Site Key Studies
Placebo

Lumbar Spine +14.4% SOTI[3]

Femoral Neck +8.2% TROPOS[4]

Total Hip +9.8% TROPOS[4]

Safety and Tolerability Profile

The overall incidence of adverse events with strontium ranelate has been reported to be similar
to placebo in major clinical trials, with the most common side effects being mild and transient
gastrointestinal issues such as nausea and diarrhea[1]. However, post-marketing surveillance
and further analyses have identified some serious safety concerns.

Venous Thromboembolism (VTE)

An increased risk of venous thromboembolism has been associated with strontium ranelate
treatment. A pooled analysis of the SOTI and TROPOS trials found an increased annual
incidence of VTE of approximately 0.7%, with a relative risk of 1.42 (95% CI: 1.02-1.98)[1].

Cardiovascular Events

Concerns have been raised regarding cardiovascular risks. An analysis of randomized
controlled trials indicated a higher incidence of non-adjudicated myocardial infarction with
strontium ranelate compared to placebo (1.7% vs 1.1%)[6]. However, other observational
studies did not find a significant increase in the risk of myocardial infarction[7][8]. Due to these
concerns, the European Medicines Agency (EMA) has restricted the use of strontium ranelate
to patients with severe osteoporosis for whom other treatments are not suitable and have
contraindicated its use in patients with a history of or current cardiovascular disease[6].

Table 3: Summary of Key Adverse Events Associated with Strontium Ranelate from Meta-
Analyses
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Risk Metric (e.g., 95% Confidence
Adverse Event Source

RR, OR) Interval
Venous

_ SOTI & TROPOS
Thromboembolism RR: 1.42 1.02-1.98
Pooled[1]

(VTE)
Myocardial Infarction _

OR: 1.6 1.07 -2.38 RCT Analysis|[6]

(non-adjudicated)

Experimental Protocols of Key Clinical Trials

The pivotal evidence for strontium ranelate's efficacy and safety comes from the SOTI and
TROPOS trials. Both were prospective, randomized, double-blind, placebo-controlled studies.

SOTI (Spinal Osteoporosis Therapeutic Intervention)
Study

» Objective: To assess the efficacy of strontium ranelate 2 g/day in reducing the incidence of
new vertebral fractures in postmenopausal women with established osteoporosis[9].

o Participants: 1,649 postmenopausal women with at least one prevalent vertebral fracture and
a lumbar spine BMD T-score of < -1.9[1][9].

« Intervention: Oral strontium ranelate (2 g/day ) or placebo. All participants received calcium
and vitamin D supplementation[9].

o Duration: 3 years, with a 5-year total follow-up[9].

e Primary Outcome: Incidence of new vertebral fractures, assessed by radiographic
analysis[9].

e Secondary Outcomes: Changes in BMD at the lumbar spine and femoral neck, incidence of
non-vertebral fractures, and safety assessments[3].

TROPOS (Treatment of Peripheral Osteoporosis) Study
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Objective: To evaluate the efficacy of strontium ranelate 2 g/day in preventing non-vertebral
fractures in postmenopausal women with osteoporosis[4][9].

Participants: 5,091 postmenopausal women with a femoral neck BMD T-score of < -2.2
(NHANES lll equivalent) and aged 74 years or older, or between 70-74 years with at least
one additional risk factor for fracture[1][9].

Intervention: Oral strontium ranelate (2 g/day ) or placebo, with calcium and vitamin D
supplementation for all participants[9].

Duration: 3 years, with a 5-year total follow-up[9].
Primary Outcome: Incidence of new non-vertebral fractures[9].

Secondary Outcomes: Incidence of hip fractures, vertebral fractures, and changes in BMD at
the femoral neck and total hip, as well as safety monitoring[4].

Intervention (3 Years) Outcome Assessment

Screening & Enrollment R izati - -
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Placebo
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Fig. 1: Generalized Experimental Workflow of the SOTI and TROPOS Trials.

Mechanism of Action: Signaling Pathways

Strontium ranelate exerts a dual effect on bone metabolism, simultaneously stimulating bone
formation and inhibiting bone resorption. This action is mediated through the modulation of
several key signaling pathways in bone cells.
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The primary mechanism involves the activation of the calcium-sensing receptor (CaSR). In
osteoblasts, CaSR activation by strontium promotes differentiation and proliferation, leading to
increased bone formation. In osteoclasts, CaSR activation inhibits their differentiation and
activity, and promotes apoptosis, thereby reducing bone resorption.

Furthermore, strontium ranelate influences the RANKL/OPG signaling pathway, a critical
regulator of osteoclastogenesis. It upregulates the expression of osteoprotegerin (OPG), a
decoy receptor that inhibits the action of RANKL, and downregulates the expression of RANKL
itself. This shift in the RANKL/OPG ratio further suppresses osteoclast formation and function.
The Wnt/B-catenin signaling pathway, a key anabolic pathway in bone, is also positively
modulated by strontium.
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Fig. 2: Signaling Pathways of Strontium Ranelate in Bone Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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